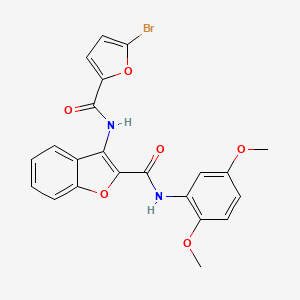

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O6/c1-28-12-7-8-16(29-2)14(11-12)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)17-9-10-18(23)30-17/h3-11H,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBBJFZEDIUOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the bromination of furan to obtain 5-bromofuran, followed by the introduction of carboxamide and benzofuran moieties through amide bond formation and cyclization reactions. Common reagents used in these steps include bromine, carboxylic acids, and amines, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European Patent Application EP3 348 550A1 (2018) discloses benzothiazole-2-yl acetamide derivatives with substituents analogous to the dimethoxyphenyl group in the target compound. Key examples include:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Shares the 2,5-dimethoxyphenyl motif but replaces the benzofuran core with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability compared to bromine .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide : Lacks the dimethoxyphenyl group but features dual phenyl rings, suggesting higher steric hindrance and altered target selectivity .

Table 1: Structural and Hypothesized Functional Comparisons

*Calculated based on molecular formula.

Benzofuran Carboxamide Derivatives

A 2024 book lists compounds such as 4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide (CAS 880407-99-8) and 3-Amino-N-(2-benzoyl-4-chlorophenyl)-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 836646-70-9). These share carboxamide linkages but differ in core heterocycles (e.g., thienopyridine vs. benzofuran) and substituent electronegativity (e.g., fluorine vs. bromine). The dimethylamino group in 880407-99-8 may improve solubility relative to the methoxy groups in the target compound .

Key Differences:

- Solubility: Methoxy groups (target compound) enhance hydrophilicity compared to trifluoromethyl or dimethylamino groups in analogues .

Research Findings and Limitations

- Patent Compounds: The benzothiazole derivatives in EP3 348 550A1 demonstrate validated kinase inhibition, suggesting that the target compound’s benzofuran core may offer a novel scaffold for similar targets .

- Lack of Direct Data: No peer-reviewed studies specifically analyze the target compound’s bioactivity. Comparisons rely on structural extrapolation.

- Synthetic Challenges : The bromofuran moiety in the target compound may introduce synthetic complexity compared to simpler halogenated analogues.

Biological Activity

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound with notable structural features that suggest significant biological activity. This compound, characterized by its molecular formula and a molecular weight of 485.3 g/mol, contains a brominated furan moiety and a benzofuran backbone, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The unique structure of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide includes:

- Brominated Furan Moiety : Enhances reactivity and potential interaction with biological targets.

- Benzofuran Backbone : Associated with various biological activities including anticancer and antimicrobial properties.

- Methoxy Substituents : These groups can influence the compound’s lipophilicity and binding affinity to targets.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. The presence of both bromine and methoxy groups in this compound may enhance its efficacy compared to simpler analogs. For instance:

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cancer progression .

- In Vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines. For example, certain benzofuran derivatives have shown IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

- Comparison with Similar Compounds : In a comparative analysis, other brominated furan derivatives exhibited moderate antimicrobial activity, suggesting that 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide could possess similar or enhanced effects due to its complex structure .

Anti-inflammatory Effects

Studies on related benzofuran compounds have shown anti-inflammatory properties:

- Potential Applications : Given its structural characteristics, the compound may serve as a lead for developing anti-inflammatory agents targeting pathways involved in chronic inflammation .

Case Studies and Experimental Data

A review of existing literature highlights several key findings regarding the biological activity of benzofuran derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-Bromofuran-2-carboxylic acid | Structure | Brominated furan | Moderate antimicrobial activity |

| N-(4-benzamido-3-methylphenyl) | Structure | Amide linkage | Anticancer properties |

| 3-(5-bromofuran-2-carboxamido) | Structure | Simple amide | Limited activity compared to complex derivatives |

The uniqueness of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide lies in its combination of structural elements that may enhance its pharmacological profile significantly compared to simpler analogs.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Start with halogenated benzofuran precursors (e.g., 5-bromo-1-benzofuran-2-carboxylic acid) to introduce the bromofuran substituent via nucleophilic substitution or coupling reactions .

Amide Bond Formation : React the activated carboxyl group (e.g., using thionyl chloride or HATU) with 2,5-dimethoxyaniline under inert conditions. Temperature (0–25°C) and solvent polarity (DMF or DCM) are critical for yield optimization .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate the pure product .

Q. What characterization techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and aromatic/amide linkages .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~485) and fragment patterns .

- Infrared Spectroscopy (IR) : Detect amide C=O stretching (~1650 cm⁻¹) and furan C-Br vibrations (~600 cm⁻¹) .

Q. What structural features influence its pharmacological potential?

- Key Features :

- Bromofuran Moiety : Enhances electrophilic reactivity for target binding .

- Dimethoxyphenyl Group : Improves lipophilicity and membrane permeability .

- Benzofuran Core : Imparts aromatic stacking interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during amide coupling?

- Troubleshooting Strategies :

- Activation Reagents : Compare HATU vs. DCC/DMAP systems; HATU often improves coupling efficiency by reducing racemization .

- Solvent Selection : Polar aprotic solvents (DMF) enhance reagent solubility but may require strict anhydrous conditions .

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., hydrolysis) .

- Yield Data :

| Activation Reagent | Solvent | Yield (%) |

|---|---|---|

| HATU | DMF | 78 |

| DCC/DMAP | DCM | 52 |

Q. How should researchers resolve contradictions in biological activity data across studies?

- Analytical Framework :

Dose-Response Analysis : Validate activity thresholds using IC50/EC50 curves (e.g., cytotoxicity assays in HepG2 cells) .

Structural Analog Comparisons : Test derivatives (e.g., replacing Br with Cl or adjusting methoxy positions) to isolate activity-contributing groups .

Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to proposed targets (e.g., COX-2 or kinases) .

Q. What experimental designs are recommended for studying its environmental fate?

- Methodology :

- Degradation Studies : Expose the compound to UV light or microbial cultures (soil/water matrices) and monitor degradation via LC-MS .

- Ecotoxicity Assays : Evaluate effects on Daphnia magna (LC50) or algal growth inhibition (OECD 201 guidelines) .

- Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Resolution Steps :

Purity Assessment : Confirm absence of hygroscopic impurities via TLC or DSC .

Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate); discrepancies may arise from crystallinity differences .

Temperature Effects : Solubility in methanol increases from 25°C (12 mg/mL) to 40°C (28 mg/mL) due to entropy-driven dissolution .

Structure-Activity Relationship (SAR) Design

Q. What strategies enhance SAR studies for this compound?

- Approach :

- Analog Synthesis : Modify substituents (e.g., replace Br with CF3 or adjust methoxy positions) .

- Bioisosteric Replacement : Substitute benzofuran with indole or oxadiazole cores to assess scaffold flexibility .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.